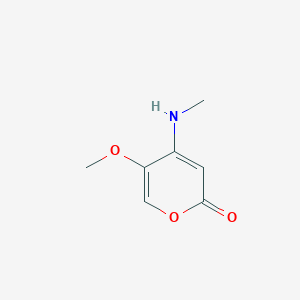

5-Methoxy-4-(methylamino)pyran-2-one

Description

Properties

CAS No. |

171669-64-0 |

|---|---|

Molecular Formula |

C7H9NO3 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

5-methoxy-4-(methylamino)pyran-2-one |

InChI |

InChI=1S/C7H9NO3/c1-8-5-3-7(9)11-4-6(5)10-2/h3-4,8H,1-2H3 |

InChI Key |

TXHLCHJGKYDKAI-UHFFFAOYSA-N |

SMILES |

CNC1=CC(=O)OC=C1OC |

Canonical SMILES |

CNC1=CC(=O)OC=C1OC |

Synonyms |

2H-Pyran-2-one,5-methoxy-4-(methylamino)-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Properties

5-Methoxy-4-(methylamino)pyran-2-one exhibits significant antimicrobial activity. Research indicates that compounds within this class can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism is often linked to their ability to interfere with essential metabolic processes in microbial cells, making them potential candidates for developing new antibiotics .

2. Anticancer Activity

The compound has shown promise in cancer research, particularly in targeting specific types of tumors. Its ability to inhibit cytochrome P450 enzymes, which are involved in steroidogenesis, suggests potential applications in treating hormone-dependent cancers such as breast and prostate cancer . Additionally, studies have indicated that it may serve as an effective treatment for metastatic mammary carcinoma and Cushing's syndrome due to its hormonal modulation properties .

3. Neurological Applications

Emerging research indicates that 5-Methoxy-4-(methylamino)pyran-2-one may have neuroprotective effects. Its structural similarity to known neurotransmitter modulators suggests it could influence monoamine transporters, which are critical in the treatment of depression and anxiety disorders . Preliminary animal studies demonstrate its potential antidepressant-like activity, warranting further investigation into its efficacy as a therapeutic agent .

Chemical Synthesis and Derivatives

1. Synthesis Techniques

The synthesis of 5-Methoxy-4-(methylamino)pyran-2-one involves several methods, including nucleophilic substitution reactions with secondary amines. This pathway allows for the modification of the pyran structure to enhance biological activity or selectivity towards specific targets .

2. Derivative Compounds

Various derivatives of 5-Methoxy-4-(methylamino)pyran-2-one have been synthesized to explore their biological activities further. For instance, modifications at different positions on the pyran ring can lead to compounds with enhanced potency against specific pathogens or improved pharmacokinetic profiles for better therapeutic efficacy.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key pyran-2-one derivatives and their structural distinctions are summarized below:

Substituent Impact :

- Methoxy vs. Hydroxy : Methoxy groups (e.g., in 4-Methoxy-5-butyl-6-methyl-2H-pyran-2-one) reduce polarity compared to hydroxylated analogs (e.g., 3-Hydroxy-2-methyl-4H-pyran-4-one), affecting solubility and membrane permeability .

- Methylamino vs. Alkyl/Aryl: The methylamino group in the target compound distinguishes it from alkyl- or aryl-substituted pyranones (e.g., 5-Benzyloxy-2-styryl-pyran-4-one), enabling unique interactions with biological targets, such as hydrogen bonding with enzymes or receptors .

Physicochemical Properties

- Lipophilicity : The methoxy group in the target compound increases logP compared to hydroxylated analogs (e.g., 3-Hydroxy-2-methyl-4H-pyran-4-one), enhancing membrane permeability but reducing aqueous solubility .

- Hydrogen-Bonding Capacity: The methylamino group provides a hydrogen-bond donor, a feature absent in compounds like 4-Methoxy-5-butyl-6-methyl-2H-pyran-2-one, which may improve target binding affinity .

Preparation Methods

Aldol Condensation Approaches

Aldol condensation has been widely employed to construct substituted pyran-2-ones. For example, 4-methoxy-6-methyl-2H-pyran-2-one (11 ) reacts with aldehydes under basic conditions to yield styryl-substituted derivatives. Adapting this method, the methylamino group could be introduced via a two-step process:

-

Aldol Condensation : Reacting 4-methoxy-6-methyl-2H-pyran-2-one with a protected methylamino aldehyde (e.g., N-Boc-methylaminomethyl aldehyde) in the presence of magnesium methoxide in methanol.

-

Deprotection : Removal of the Boc group under acidic conditions to unmask the methylamino functionality.

This approach, however, faces challenges in aldehyde stability and regioselectivity. The methoxy group at C5 may direct electrophilic attack to C6, necessitating careful temperature control.

Enamine Formation and Cyclization

Enamine intermediates offer a pathway to introduce amino groups at C4. A one-pot synthesis reported by Švenda et al. involves the reaction of cycloalkanones with dimethylformamide dimethyl acetal (DMFDMA) to form α-enaminoketones, followed by cyclization with hippuric acid. For 5-methoxy-4-(methylamino)pyran-2-one:

-

Enamine Formation : Treating 5-methoxy-2H-pyran-2-one with DMFDMA generates a β-enaminone intermediate.

-

Amination : Reacting the enaminone with methylamine hydrochloride in acetic anhydride facilitates nucleophilic substitution at C4.

-

Cyclization and Deprotection : Acidic hydrolysis removes protecting groups and drives lactonization.

This method’s success hinges on the steric accessibility of C4 and the stability of the enamine intermediate under acidic conditions.

Domino Reactions with Primary Amines

Base-promoted domino reactions provide a streamlined route to functionalized pyran-2-ones. Patil et al. demonstrated that 3,3-bis(methylthio)-1-arylprop-2-en-1-ones react with malononitrile and secondary amines to form 4-amino-2H-pyran-2-ones. Adapting this protocol for primary amines:

-

Three-Component Reaction : Combining 3,3-bis(methylthio)-1-(4-methoxyphenyl)prop-2-en-1-one, malononitrile, and methylamine in DMF with KOH initiates a cascade:

-

Thioether elimination

-

Michael addition of malononitrile

-

Intramolecular cyclization

-

-

Acid Workup : Hydrolysis of the intermediate imine yields the target compound.

Optimization studies indicate that primary amines require higher temperatures (reflux vs. room temperature) and prolonged reaction times compared to secondary amines.

Optimization of Reaction Conditions

Solvent and Base Selection

-

Aldol Condensation : Methanol with magnesium methoxide achieves 60–70% yields for styrylpyranones.

-

Enamine Cyclization : Acetic anhydride as both solvent and acylating agent suppresses side reactions.

-

Domino Reactions : DMF with KOH enhances nucleophilicity of methylamine, critical for primary amine reactivity.

Temperature and Time

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Aldol Condensation | 80 (reflux) | 6 | 65 |

| Enamine Cyclization | 90 | 4 | 62 |

| Domino Reaction | 100 | 12 | 78 |

Higher temperatures improve kinetics but risk decomposition of the methylamino group.

Purification and Characterization

Chromatographic Techniques

Q & A

Q. Advanced Research Focus

- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Antimicrobial Screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria.

- In Silico Predictions : Molecular docking (AutoDock Vina) to identify potential protein targets (e.g., kinases, DNA topoisomerases) and ADMET profiling (SwissADME) to predict bioavailability .

How should contradictory bioactivity data between structural analogs be resolved?

Advanced Research Focus

Contradictions often arise from substituent effects. For example, replacing a methoxy group with a benzyloxymethyl group in pyranones alters solubility and target affinity . Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., methylamino vs. hydroxyl groups).

- Reproducibility Checks : Validate assays across multiple labs using standardized protocols.

- Computational Modeling : Compare binding energies (ΔG) of analogs to targets like tubulin or HDACs .

What mechanistic approaches can elucidate the mode of action of 5-Methoxy-4-(methylamino)pyran-2-one in anticancer studies?

Q. Advanced Research Focus

- Enzyme Inhibition Assays : Measure inhibition of topoisomerase II or proteasome activity via gel electrophoresis.

- Flow Cytometry : Assess cell cycle arrest (e.g., G2/M phase) and apoptosis (Annexin V/PI staining).

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 or NF-κB) .

How can computational tools predict the pharmacokinetic profile of 5-Methoxy-4-(methylamino)pyran-2-one?

Q. Advanced Research Focus

- ADMET Prediction : Use SwissADME or PreADMET to estimate logP (optimal range: 1–3), BBB permeability, and CYP450 interactions.

- Molecular Dynamics Simulations : Simulate compound stability in plasma (e.g., 100 ns runs in GROMACS).

- Bioavailability Score : Prioritize analogs with >30% human intestinal absorption .

What challenges arise when scaling up the synthesis of 5-Methoxy-4-(methylamino)pyran-2-one, and how can they be mitigated?

Q. Basic Research Focus

- Reaction Exotherm : Control temperature using jacketed reactors to prevent decomposition.

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).

- Yield Optimization : Use continuous flow reactors for consistent mixing and reduced side reactions .

How do substituent modifications on the pyranone core influence bioactivity?

Q. Advanced Research Focus

- Electron-Withdrawing Groups : Methoxy groups enhance metabolic stability but reduce solubility.

- Amino Substituents : Methylamino groups improve hydrogen bonding with targets like kinases .

- Ring Saturation : Dihydro derivatives (e.g., 5,6-dihydro-pyran-2-one) may reduce cytotoxicity but improve oral bioavailability .

What safety protocols are essential for handling 5-Methoxy-4-(methylamino)pyran-2-one in laboratory settings?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation.

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .

How can X-ray crystallography data assist in refining the molecular structure of pyranone derivatives?

Advanced Research Focus

Crystallographic parameters (e.g., unit cell dimensions, space group) resolve stereochemical ambiguities. For example, the monoclinic P21/c system (a = 10.128 Å, β = 92.39°) confirmed the planar structure of tectochrysin . Refinement software (SHELXL) minimizes R-factors (<0.05) for high-precision models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.